
L-Citrulline-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Citrulline-13C5 is a stable isotope-labeled analogue of L-Citrulline, an amino acid that plays a crucial role in the urea cycle. The compound is labeled with carbon-13 isotopes, making it valuable for various scientific research applications, particularly in metabolic studies and tracer experiments. L-Citrulline itself is a non-essential amino acid, meaning it can be synthesized by the human body. It is found naturally in foods such as watermelon and is involved in the detoxification of ammonia and the production of nitric oxide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Citrulline-13C5 can be synthesized through several methods. One common approach involves the chemical synthesis from L-ornithine monohydrochloride. This process includes treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-Citrulline .
Another method involves the microbial fermentation of L-arginine using specific microorganisms such as Bacillus subtilis. This method is often preferred for industrial production due to its higher efficiency and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
L-Citrulline-13C5 undergoes various chemical reactions, including:
Oxidation: L-Citrulline can be oxidized to form L-arginine.
Reduction: It can be reduced to form other amino acids or related compounds.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed.
Major Products
The major products formed from these reactions include L-arginine, various amino acid derivatives, and urea.
Wissenschaftliche Forschungsanwendungen
L-Citrulline-13C5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and the urea cycle.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Nutritional Research: Investigates the role of L-Citrulline in nutrition and its effects on muscle protein synthesis and exercise performance.
Medical Research: Explores its potential in treating conditions like hypertension, erectile dysfunction, and cardiovascular diseases.
Wirkmechanismus
L-Citrulline-13C5 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide, a potent vasodilator that helps in regulating blood flow and blood pressure. This conversion also plays a role in the detoxification of ammonia through the urea cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: A precursor to L-Citrulline in the urea cycle.
L-Homocitrulline: A structural analog of L-Citrulline with similar metabolic functions.
Uniqueness
L-Citrulline-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where understanding the detailed metabolic pathways is crucial.
Eigenschaften
Molekularformel |
C6H13N3O3 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
2-amino-5-(aminocarbonylamino)(2,3,4,5-13C4)pentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1+1,2+1,3+1,4+1,6+1 |
InChI-Schlüssel |
RHGKLRLOHDJJDR-ZFKNMOOESA-N |
Isomerische SMILES |
[13CH2]([13CH2][13CH](C(=O)O)N)[13CH2]N[13C](=O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
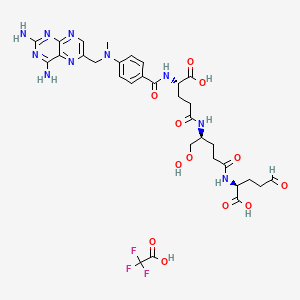

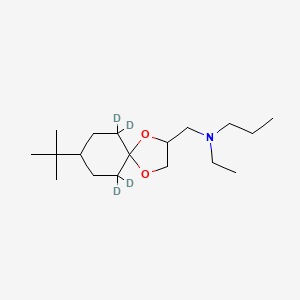

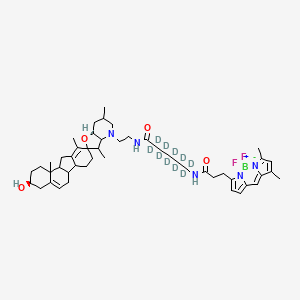


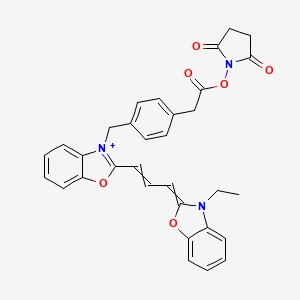
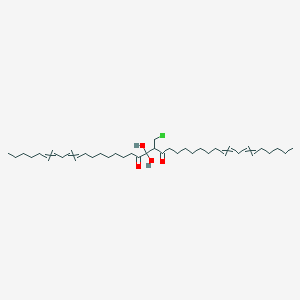

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
